REACTION_CXSMILES
|
CS(O[CH2:6][CH:7]1[CH2:11][CH2:10][CH2:9][O:8]1)(=O)=O.[CH2:12]([NH2:15])[CH2:13][NH2:14].C([O-])([O-])=O.[K+].[K+]>[I-].[Na+].C(OCC)(=O)C>[O:8]1[CH2:9][CH2:10][CH2:11][CH:7]1[CH2:6][NH:14][CH2:13][CH2:12][NH2:15] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCC1OCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 60° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
insolubles were then removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under a reduced pressure
|
Type
|
ADDITION
|
Details
|
the resultant residue was poured into 10 ml of a 6N aqueous solution of sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with 100 ml of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Next, the extract was dried over sodium sulfate, anhydrous
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCC1)CNCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |